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Compound of Interest

Compound Name: 4-Bromo-2-chlorothiophene

Cat. No.: B125382

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chlorothiophene is a halogenated heterocyclic compound of significant interest in
medicinal chemistry and materials science. As a substituted thiophene, it serves as a versatile
building block for the synthesis of a wide array of more complex molecules with potential
applications in pharmaceuticals and organic electronics. A thorough understanding of its
spectroscopic properties is fundamental for its identification, characterization, and quality
control in research and development settings. This technical guide provides a comprehensive
overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data for 4-bromo-2-chlorothiophene, complete with detailed experimental protocols and data
interpretation.

Chemical Structure and Spectroscopic Correlation

The chemical structure of 4-bromo-2-chlorothiophene dictates its spectroscopic signature.
The presence of two different halogen substituents on the thiophene ring leads to a distinct
pattern of signals in its various spectra. The following diagram illustrates the chemical structure
and the key correlations with its expected spectroscopic data.
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Expected Spectroscopic Data

1H NMR:
- Two distinct signals for the two aromatic protons.
- Chemical shifts influenced by the adjacent Br and Cl atoms.
Protons | —

- - 13C NMR:
Chemical Structure of 4-Bromo-2-chlorothio Carbons - Four signals for the four carbon atoms in the thiophene ring.
| = ———=—»\ - Chemical shifts determined by the halogen substituents.
e

= | Bonds

o IR Spectroscopy:
Molecular Ion ( Characteristic peaks for C-H, C=C, C-S, C-Cl, and C-Br bonds.

T

Mass Spectrometry:
- Molecular ion peak corresponding to the molecular weight.
- Isotopic pattern characteristic of the presence of Br and Cl.

Click to download full resolution via product page

Caption: Correlation of the chemical structure of 4-bromo-2-chlorothiophene with its key

spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for 4-bromo-2-
chlorothiophene. Note: The following data are estimated based on typical values for
halogenated thiophenes and related compounds, as direct experimental spectra were not
available in publicly accessible databases. Actual experimental values may vary.

Chemical Shift (9, o Coupling Constant
Proton Multiplicity

ppm) (3, Hz)
H-3 7.10-7.30 Doublet ~1.5
H-5 6.90-7.10 Doublet ~15
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- 13 i i
Carbon Chemical Shift (6, ppm)
C-2 125.0 - 130.0
C-3 128.0 - 132.0
C-4 112.0- 117.0
C-5 123.0-128.0

Table 3: Infrared (IR) Spectroscopy Data (Estimated)

Wavenumber (cm~?) Vibration Type Intensity
3100 - 3050 Aromatic C-H stretch Medium

1550 - 1450 C=C aromatic ring stretch Medium-Strong
1250 - 1200 C-H in-plane bend Medium

850 - 800 C-H out-of-plane bend Strong

750 - 700 C-Cl stretch Strong

600 - 500 C-Br stretch Medium-Strong
~830 C-S stretch in ring Medium

Table 4: Mass Spectrometry (MS) Data
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m/z Interpretation Relative Abundance

Molecular ion [M]* )
196 High
(C4H27°Br3>CIS)

Isotope peak of [M]*

198 (C4H281Br35CIS and High
C4aH27°Br3’CIS)
Isotope peak of [M]*

200 pep M] Medium
(C4H281Br3’CIS)

117 [M - Br]* Fragment

161 [M-CI* Fragment

Detailed Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 4-bromo-

2-chlorothiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Workflow for NMR Data Acquisition and Analysis
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Sample Preparation:
Dissolve ~10-20 mg of 4-bromo-2-chlorothiophene
in ~0.7 mL of deuterated chloroform (CDCI3)
containing 0.03% TMS.

LN

IH NMR Acquisition: 13C NMR Acquisition:
- Spectrometer: 400 MHz - Spectrometer: 100 MHz
- Pulse sequence: Standard single pulse - Pulse sequence: Proton-decoupled
- Scans: 16-32 - Scans: 1024 or more
- Relaxation delay: 1-2 s - Relaxation delay: 2-5 s

N

Data Processing:
- Fourier Transform
- Phase Correction
- Baseline Correction

'

( Calibration & Referencing: )

Reference spectra to TMS at 0.00 ppm

i

Spectral Analysis:
- Identify chemical shifts
- Determine coupling constants (*H)
- Assign signals to respective nuclei

Click to download full resolution via product page

« To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-2-chlorothiophene: An
In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125382#4-bromo-2-chlorothiophene-spectroscopic-
data]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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